Crotoxyphos
Description
Contextualization within Organophosphorus Chemistry and Pesticide Science
Organophosphorus compounds represent a diverse group of chemicals, many of which are utilized as pesticides due to their ability to inhibit cholinesterase enzymes. merckvetmanual.commdpi.com Crotoxyphos fits within this classification, functioning primarily as an insecticide and ectoparasiticide. drugfuture.commedkoo.com Its mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission in insects and other organisms. smolecule.commdpi.commedkoo.com This inhibition leads to the accumulation of acetylcholine (B1216132) at nerve synapses, causing overstimulation of the nervous system. medkoo.com While organophosphates have largely replaced banned organochlorine compounds, they remain a significant subject of research due to their biological activity and environmental considerations. merckvetmanual.com
This compound is specifically noted for its use in controlling external parasites on livestock, including flies, ticks, and lice. medkoo.comepa.govpurdue.edu Its application has been documented on dairy cattle, beef cattle, hogs, and sheep. epa.govpurdue.edu The compound's effectiveness against a range of pests has made it valuable in veterinary medicine and agricultural pest management, although its use is generally restricted to livestock and not applied to crops. smolecule.comepa.govpurdue.edu
Historical Trajectories of this compound Investigation and Research Evolution
The investigation into this compound dates back several decades, with its preparation described in patents from the early 1960s. drugfuture.com Early research focused on its synthesis and insecticidal activity. drugfuture.com As an organophosphate insecticide, this compound was developed within a period where this class of chemicals was becoming increasingly important following the withdrawal of many chlorinated hydrocarbons from the market. purdue.edu
Research trajectories have evolved from initial studies on its basic properties and efficacy to more detailed investigations into its chemical behavior, environmental fate, and interactions at the molecular level. Studies have explored its hydrolysis in aqueous systems, noting its more rapid degradation in basic conditions compared to acidic ones. epa.gov Degradation in soils has also been a subject of research, indicating a significantly faster rate compared to hydrolysis in soil-free aqueous systems. epa.gov
More recent research has delved into the stereochemistry of this compound, recognizing it as a chiral molecule. herts.ac.ukoup.com Studies have investigated the enantioselectivity of its acetylcholinesterase inhibition, comparing the activity of its individual enantiomers in various organisms and enzyme systems. oup.comnih.govresearchgate.net This highlights an evolution in research towards understanding the more nuanced aspects of its biological interactions. Furthermore, research has explored analytical methods for detecting this compound, including the use of luminescent probes, indicating ongoing efforts in environmental monitoring and detection techniques. researchgate.netekb.eg
Scholarly Significance and Current Research Imperatives
The scholarly significance of this compound lies in its role as a representative organophosphate compound that has been extensively studied, contributing to the broader understanding of this class of pesticides. Research on this compound has provided insights into the synthesis, chemical properties, degradation pathways, and biological activity of organophosphates. drugfuture.comsmolecule.comepa.gov
Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉O₆P | drugfuture.comsmolecule.com |
| Molecular Weight | 314.27 | drugfuture.commedkoo.com |
| Appearance | Light straw-colored liquid | drugfuture.comsmolecule.com |
| Boiling Point | 135 °C @ 0.03 mm Hg | drugfuture.comsmolecule.com |
| Density | 1.19 @ 25 °C | drugfuture.comsmolecule.com |
| Vapor Pressure | 1.4 x 10⁻⁵ mm Hg @ 20 °C | drugfuture.comechemi.com |
| Solubility (Water) | 0.1% at room temp | drugfuture.comsmolecule.com |
| Solubility (Other) | Soluble in acetone, chloroform, ethanol, highly chlorinated hydrocarbons; slightly soluble in kerosene (B1165875), saturated hydrocarbons; soluble in propan-2-ol, xylene. | drugfuture.comsmolecule.comechemi.com |
| Odor | Mild ester | smolecule.comechemi.com |
Hydrolysis Half-lives of this compound in Aqueous Systems
| pH | Half-life (hours) | Source |
| 2 | 540 | epa.gov |
| 6 | 410 | epa.gov |
| 9 | 180 | epa.gov |
| 9 (100°F) | 35 | epa.gov |
| 1 (100°F) | 87 | epa.gov |
Degradation Half-lives of this compound in Soils
| Soil Type | Half-life (hours) - Nonsterilized | Half-life (hours) - Sterilized | Source |
| Poygan loamy sand | 2.00 | 3.75 | epa.gov |
| Kewaunee silty clay loam | 5.50 | 6.00 | epa.gov |
| Ella clay | 71.0 | 77.0 | epa.gov |
Enantioselective Acetylcholinesterase Inhibition Findings
| Organism/Enzyme | (+)-Crotoxyphos Inhibition vs (-)-Crotoxyphos | (-)-Crotoxyphos Inhibition vs (+)-Crotoxyphos | Source |
| Daphnia magna (in vivo) | 1.1- to 11-fold more inhibitory | - | oup.comnih.gov |
| Japanese medaka (in vivo) | 1.1- to 11-fold more inhibitory | - | oup.comnih.gov |
| Electric eel AChE (in vitro) | - | 1.6 times more active | oup.com |
| Human recombinant AChE (in vitro) | - | 1.9 times more active | oup.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenylethyl (E)-3-dimethoxyphosphoryloxybut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19O6P/c1-11(20-21(16,17-3)18-4)10-14(15)19-12(2)13-8-6-5-7-9-13/h5-10,12H,1-4H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXSILNSXNPGKG-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)C=C(C)OP(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)OC(=O)/C=C(\C)/OP(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6037514 | |
| Record name | Crotoxyphos | |
| Source | EPA DSSTox | |
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Molecular Weight |
314.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale straw-colored liquid; [Merck Index] | |
| Record name | Crotoxyphos | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Boiling Point |
135 °C @ 0.03 MM HG | |
| Record name | CIODRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1592 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
0.1%; SLIGHTLY SOL IN KEROSENE, SATURATED HYDROCARBONS; SOL IN ACETONE, CHLOROFORM, ETHANOL, HIGHLY CHLORINATED HYDROCARBONS, 0.1% in water at room temperature, SOL IN PROPAN-2-OL, XYLENE | |
| Record name | CIODRIN | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.19 @ 25 °C, DENSITY: 1.2 @ 15 °C/15 °C | |
| Record name | CIODRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1592 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000014 [mmHg], 1.4X10-5 mm Hg @ 20 °C | |
| Record name | Crotoxyphos | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4428 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CIODRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1592 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
LIGHT STRAW-COLORED LIQ, Clear liquid | |
CAS No. |
7700-17-6, 326-12-5 | |
| Record name | Crotoxyphos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7700-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | ENT 24717 | |
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| Record name | Crotoxyfos [BAN] | |
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| Record name | Crotoxyphos | |
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| Record name | Crotoxyphos | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.837 | |
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| Record name | CROTOXYPHOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B05A48683J | |
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| Record name | CIODRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1592 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Pathways and Production Methodologies of Crotoxyphos
Established Chemical Reaction Sequences for Crotoxyphos Elaboration
The synthesis of this compound typically involves a sequence of chemical reactions. One described pathway begins with the reaction between methyl acetoacetate (B1235776) and 1-phenylethanol (B42297) to form 1-phenylethyl acetoacetate. epa.gov This intermediate then undergoes chlorination using sulfuryl chloride (SO2Cl2) to yield 1-phenylethyl alpha-chloroacetoacetate. epa.gov The final step involves the reaction of 1-phenylethyl alpha-chloroacetoacetate with trimethyl phosphite (B83602) to produce this compound. epa.gov
The reaction sequence can be summarized as follows:
Methyl acetoacetate reacts with 1-phenylethanol to form 1-phenylethyl acetoacetate. epa.gov
1-phenylethyl acetoacetate reacts with sulfuryl chloride to form 1-phenylethyl alpha-chloroacetoacetate, releasing sulfur dioxide and hydrogen chloride. epa.gov
1-phenylethyl alpha-chloroacetoacetate reacts with trimethyl phosphite to form this compound. epa.gov
Another general synthetic approach involves the reaction of phenolic compounds with phosphorus oxychloride, followed by esterification with carboxylic acids. smolecule.com This method is reported to yield this compound with high purity. smolecule.com
This compound is a chiral molecule, and the technical grade material exists as an isomeric mixture, with the alpha isomer typically predominating over the beta isomer. herts.ac.uk
Industrial Production Dynamics and Technical Material Characterization
This compound has been manufactured in the United States by the Shell Chemical Company. epa.gov While specific detailed production dynamics are not widely available, patented methods for its production exist. epa.gov The patented production method is essentially consistent with the described chemical reaction sequence involving methyl acetoacetate, 1-phenylethanol, sulfuryl chloride, and trimethyl phosphite. epa.gov
Technical grade this compound is characterized as a liquid with a purity typically exceeding 80%. epa.gov It is described as a light straw-colored liquid with a boiling point of 135°C at 0.03 Torr. drugfuture.com Its refractive index at 25°C is 1.4988, and its density at 25°C is 1.19 g/cm³. drugfuture.comechemi.com The vapor pressure at 20°C is reported as 1.4 x 10⁻⁵ mm Hg. drugfuture.comechemi.com
The solubility of technical this compound varies with the solvent. It is slightly soluble in kerosene (B1165875) and saturated hydrocarbons, while being soluble in acetone, chloroform, ethanol, and highly chlorinated hydrocarbons. drugfuture.com Its solubility in water at room temperature is approximately 0.1%. drugfuture.com
Technical this compound is often formulated into various product types for its intended use, including emulsifiable concentrates (typically containing 1 to 3.2 lb/gal), ready-to-use solutions (1 to 3%), and dusts (3%). epa.gov A 20% dust concentrate is also available for further formulation. epa.gov this compound is frequently formulated in combination with other insecticides. epa.gov
The chemical properties of this compound are similar to those of many other organophosphates, notably its susceptibility to hydrolysis. epa.gov Hydrolysis occurs more rapidly in basic aqueous systems compared to acidic ones. epa.gov The half-life at pH 9 is approximately 180 hours, at pH 6 it is 410 hours, and at pH 2 it is 540 hours. epa.gov Degradation in soils is even more rapid than hydrolysis in aqueous systems. epa.gov
Data on the half-lives of this compound in different soil types illustrate this rapid degradation: approximately 2.00 hours in Poygan silty clay loam, 5.50 hours in Kewaunee clay, and 71.0 hours in Ella loamy sand under non-sterilized conditions. epa.gov Sterilization of the soils slightly increased the half-lives. epa.gov Studies on the chemical breakdown pathways in soils indicate that dimethylphosphoric acid, cis-hydroxycrotonic acid, and 1-phenylethanol are the primary degradation products. epa.gov
This compound is classified as a synthetic organophosphate compound and a carboxylic ester. smolecule.com Its molecular formula is C₁₄H₁₉O₆P, with a molecular weight of 314.27. herts.ac.ukdrugfuture.com
Here is a summary of some technical characteristics of this compound:
Molecular Mechanisms of Action and Pharmacodynamic Studies of Crotoxyphos
Acetylcholinesterase Inhibition: Detailed Biochemical Cascade
Crotoxyphos functions as an acetylcholinesterase inhibitor by binding to the active site of the enzyme. smolecule.com This binding is typically irreversible, leading to the phosphorylation of a serine hydroxyl group within the active site of AChE. nih.govnih.gov The phosphorylation prevents AChE from performing its crucial role in hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid in the synaptic cleft. neptjournal.comnih.gov The resulting lack of ACh breakdown leads to an accumulation of acetylcholine at cholinergic synapses. smolecule.comneptjournal.comnih.gov
Cholinergic Synapse Overstimulation and Resultant Physiological Manifestations
The accumulation of acetylcholine at nerve synapses causes continuous and excessive stimulation of both muscarinic and nicotinic cholinergic receptors located on the postsynaptic membrane. nih.govaopwiki.org This overstimulation disrupts normal nerve impulse transmission. smolecule.com
In peripheral tissues, high acetylcholine concentrations lead to effects on smooth muscle, glandular cells, and skeletal muscle junctions. epa.govashlandmass.com At smooth muscle and secretory cells, this results in muscle contraction and increased secretion, respectively. epa.govashlandmass.com At skeletal muscle junctions, excess ACh can cause muscle twitching (excitation) but may also lead to weakness or paralysis due to depolarization of the end plate. epa.govashlandmass.com
Within the central nervous system (CNS), elevated acetylcholine levels can cause sensory and behavioral disturbances, incoordination, depressed motor function, and respiratory depression. epa.govashlandmass.com The physiological manifestations of this widespread cholinergic overstimulation are varied and can range from increased salivation, sweating, lacrimation, and rhinorrhea to muscle twitching, tremors, incoordination, vomiting, abdominal cramps, and diarrhea. epa.govashlandmass.com Severe consequences can include bronchoconstriction, increased bronchial secretions, and paralysis of respiratory muscles, potentially leading to respiratory failure. nih.govnih.govepa.gov
Enantioselective Inhibition of Acetylcholinesterase by this compound Stereoisomers
This compound is a chiral molecule, meaning it exists as stereoisomers, specifically enantiomers, due to a chiral carbon center in its structure. herts.ac.ukoup.com Enantiomers are stereoisomers that are non-superimposable mirror images of each other and can exhibit different biological activities when interacting with chiral biological systems like enzymes. oup.comresearchgate.net Studies have investigated the enantioselective inhibition of AChE by this compound. researchgate.netoup.comnih.gov
In Vivo Stereoselectivity in Enzyme Inhibition
In vivo studies have demonstrated enantioselectivity in the inhibition of AChE by this compound. For instance, in the aquatic invertebrate Daphnia magna and Japanese medaka (Oryzias latipes), the (+)-enantiomer of this compound was found to be more inhibitory to AChE than the (-)-enantiomer. researchgate.netoup.comnih.gov Specifically, the (+)-enantiomer was 1.1- to 11-fold more inhibitory to AChE than the (-)-enantiomer in these organisms. researchgate.netoup.comnih.gov
Here is a summary of in vivo enantioselectivity data for this compound:
| Organism | More Inhibitory Enantiomer | Fold Difference ((+)/(-)) | Source |
| Daphnia magna | (+) | >11 | researchgate.netoup.com |
| Japanese medaka | (+) | 1.1 to 11 | researchgate.netoup.comnih.gov |
In Vitro Stereoselectivity in Enzyme Inhibition
In contrast to the in vivo findings, in vitro studies using electric eel (Electrophorus electricus) and human recombinant AChEs have shown a reversed direction of enantioselectivity for this compound. researchgate.netoup.comnih.gov The (-)-enantiomer of this compound was found to be more active than the (+)-enantiomer in inhibiting these enzymes in vitro. researchgate.netoup.comnih.gov The magnitude of this difference was relatively small, with the (-)-enantiomer being only 1.6- to 1.9-times more inhibitory than the (+)-enantiomer to electric eel and human recombinant AChE, respectively. oup.comnih.gov
Here is a summary of in vitro enantioselectivity data for this compound:
| Enzyme Source | More Inhibitory Enantiomer | Fold Difference ((-)/(+)) | Source |
| Electric eel AChE | (-) | 1.6 | oup.comnih.gov |
| Human recombinant AChE | (-) | 1.9 | oup.comnih.gov |
Implications for Toxicodynamic Processes and Differential Biological Responses
The differing activities of enantiomers highlight the importance of considering individual stereoisomers when assessing the toxicological profile and environmental risk of chiral pesticides like this compound. researchgate.netoup.com Variations in the magnitude of enantioselectivity can also occur between different species and enzyme sources. researchgate.netoup.comnih.gov
Exploration of Alternative and Secondary Molecular Targets
While the primary mechanism of action for this compound and other organophosphates is the inhibition of acetylcholinesterase, research indicates that organophosphates may also interact with alternative and secondary molecular targets. neptjournal.comresearchgate.netnih.gov Although the neurotoxicity related to AChE inhibition is well-described, less is known about the consequences of their interaction with non-target (non-neuronal) tissues and organs. researchgate.net
Studies suggest that organophosphates can inhibit other carboxyl ester hydrolases besides AChE. nih.gov Potential secondary targets and effects outside the nervous system have been reported, and these are considered important for a comprehensive risk assessment. neptjournal.comresearchgate.net Some research points to the possibility of organophosphates affecting other targets within the neural system besides AChE, although these have been less studied. researchgate.net Additionally, secondary toxic effects in mammals from off-target serine hydrolase inhibition have been noted for organophosphates in general, including potential disruption of the cannabinoid system. nih.gov The exploration of these alternative and secondary molecular targets is an ongoing area of research to fully understand the toxicological profile of compounds like this compound.
Metabolism, Biotransformation, and Detoxification Pathways of Crotoxyphos
Mammalian Metabolism and Toxicokinetics
Mammalian metabolism of crotoxyphos involves its absorption into the body, distribution, biotransformation into metabolites, and subsequent elimination.
This compound is absorbed from the gastrointestinal tract and through intact skin in mammals. nih.gov Studies indicate that absorption occurs via both oral and dermal routes. nih.gov
The metabolic breakdown of this compound yields several metabolites. The major metabolites identified include dimethylphosphoric acid, acetoacetic acid, and hydroxyethylbenzene. nih.gov A minor metabolite is the deesterified carboxylic acid of this compound, which has been noted to possess weak cholinesterase-inhibiting activity. nih.gov Investigations using 32P-labeled this compound in lactating ewes and goats have demonstrated hydrolytic fission of the compound, leading to the formation of corresponding monomethylphosphate and dimethylphosphate. mpg.de
Biotransformation of xenobiotics, including organophosphates like this compound, primarily takes place in the liver within hepatocytes, although extrahepatic tissues such as the skin and intestine can also contribute to these processes. wikidata.org Metabolic pathways are broadly categorized into Phase I and Phase II reactions. Phase I reactions typically involve functionalization through processes like oxidation, reduction, and hydrolysis. wikidata.orgnih.govnih.gov These reactions often introduce or expose polar groups on the molecule, making it more amenable to further transformation. Hydrolysis is a known metabolic pathway for organophosphates. nih.govmpg.de Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous hydrophilic molecules such as glucuronic acid, sulfate, amino acids, or glutathione. wikidata.orgnih.govnih.gov These conjugation reactions generally result in larger, more polar, and water-soluble metabolites that are more readily excreted from the body. wikidata.orgnih.govnih.gov While the general mechanisms of Phase I (including hydrolysis) and Phase II biotransformation apply to organophosphates, specific details regarding the precise hepatic enzymes involved in the metabolism of this compound through oxidation, reduction, or specific conjugation pathways are not extensively detailed in the available information.
Following absorption and metabolism, this compound and its metabolites are eliminated from the mammalian body. The primary route of elimination in lactating ewes and goats has been shown to be urinary excretion. mpg.de In lactating sheep administered 32P-crotoxyphos orally, peak urinary excretion occurred 6 hours after dosing. nih.gov Within 48 hours, 78.7% of the administered dose was recovered in the urine, while 7.25% was found in the feces. nih.gov Dermal administration of 32P-crotoxyphos to lactating goats resulted in the recovery of 11% of the radioactivity in the urine. nih.gov Dimethyl phosphoric acid was a significant component of the excreted radioactivity, accounting for 61-90% of the radioactivity found in the urine of lactating ewes after oral administration. mpg.de The metabolism and elimination of 32P-crotoxyphos in lactating ewes after oral administration were described as rapid, with 79% of the eliminated dose being excreted within two days. mpg.de
Hepatic Biotransformation Processes (Phase I Oxidation/Reduction/Hydrolysis, Phase II Conjugation)
Environmental Degradation Mechanisms and Kinetics
The persistence and fate of this compound in the environment are influenced by various degradation processes.
This compound is known to readily undergo hydrolysis in aqueous systems. nih.gov This chemical reaction with water is a significant degradation pathway for the compound. The rate of hydrolysis is influenced by the pH of the water, proceeding more rapidly under basic conditions compared to acidic conditions. nih.gov
Studies have reported the half-lives of this compound in aqueous systems at different pH values. At an unspecified temperature, the half-life is 540 hours at pH 2, 410 hours at pH 6, and 180 hours at pH 9. nih.gov At a temperature of 38°C, reported half-lives in water are 87 hours at pH 1 and 35 hours at pH 9. nih.gov These hydrolysis reactions follow first-order kinetics. nih.gov The rate and severity of hydrolysis are determined by the susceptibility of the pesticide to hydrolysis, the duration of contact with water (particularly at pH values above 7), and the temperature of the diluted mixture. For organophosphate pesticides in general, the rate of hydrolysis tends to increase proportionally with increasing pH.
The following table summarizes the reported hydrolysis half-lives of this compound in aqueous systems:
Soil Microbial and Abiotic Degradation Pathways
The degradation of this compound in soil occurs through both microbial and abiotic processes, with degradation rates in soil systems often being significantly faster than in soil-free aqueous systems epa.gov. Hydrolysis is a primary chemical reaction involved in the degradation of this compound in the environment smolecule.com. This process involves the splitting of the molecule by contact with water, a reaction influenced by the acidity or alkalinity of the environment (pH) fao.org. Hydrolysis of this compound occurs in both acidic and basic solutions, proceeding more rapidly under basic conditions epa.govherts.ac.uk.
Studies have investigated the hydrolysis half-lives of this compound in aqueous systems at different pH values.
| pH Value | Half-life (hr) | Temperature |
|---|---|---|
| 2 | 540 | Unspecified |
| 6 | 410 | Unspecified |
| 9 | 180 | Unspecified |
| 1 | 87 | 100°F (38°C) |
| 9 | 35 | 100°F (38°C) |
In soil systems, the degradation rates of this compound can be approximately two orders of magnitude greater than in soil-free aqueous systems at pH 6.0 epa.gov. The degradation in soil follows first-order kinetics and is related to the extent of initial adsorption nih.gov.
Microbial activity plays a significant role in the degradation of organophosphate pesticides in soil fao.orgresearchgate.netfrontiersin.orgtecnoscientifica.com. An enzyme capable of catalyzing the hydrolysis of this compound has been isolated from both non-sterile and radiation-sterilized Chehalis clay loam, indicating that both microbial and potentially some abiotic enzymatic processes contribute to its breakdown in soil nih.gov. The presence of a heat-labile substance in soil has been observed to affect the degradation of this compound epa.gov.
The rate of degradation of this compound varies depending on the soil type. Half-life values in different non-sterilized soils have been reported:
| Soil Type | Half-life (hr) (Non-sterilized) | Half-life (hr) (Sterilized) |
|---|---|---|
| Poygan silty clay loam | 2.00 | 3.75 |
| Kewaunee clay | 5.50 | 6.00 |
| Ella loamy sand | 71.0 | 77.0 |
These data suggest that microbial activity enhances degradation in some soil types (e.g., Poygan silty clay loam), while abiotic processes, including hydrolysis, are also significant, as degradation still occurs in sterilized soils epa.govnih.gov.
While hydrolysis is a major pathway, the potential for oxidation and photodegradation of this compound in the environment has also been mentioned smolecule.com. Photodegradation can occur under certain environmental conditions, contributing to its breakdown smolecule.com. Studies on photodegradation typically involve exposure to UV light, with identification of degradation products cirs-group.comregulations.gov.
Characterization of Environmental Breakdown Products
The breakdown of this compound in soil and water yields several degradation products. Studies have identified the hydrolysis products formed during degradation in soil or water epa.gov. Cleavage of the P-O-C bonds and C-O-C bonds of the this compound molecule can occur during hydrolysis epa.gov.
Key degradation products identified in soil and water include dimethylphosphoric acid, cis-hydroxycrotonic acid, and 1-phenylethanol (B42297) epa.govnih.gov. Dimethyl phosphate (B84403) has also been detected as a major metabolite in biological studies, aligning with its identification as a hydrolysis product epa.govnih.gov.
Under alkaline hydrolysis conditions, dimethyl phosphate and 1-phenylethyl acetoacetate (B1235776) are reported to predominate epa.gov.
The apparent pathway for the degradation of this compound in soil or water through hydrolysis involves the formation of 3-(methoxyphosphinyloxy)-crotonic acid, which further breaks down into dimethylphosphoric acid and cis-hydroxycrotonic acid, along with 1-phenylethanol epa.gov.
The characterization of these environmental breakdown products is crucial for understanding the fate and potential environmental impact of this compound.
Advanced Toxicological and Ecotoxicological Investigations of Crotoxyphos
Systemic Toxicological Manifestations in Vertebrate Models
Investigations into the systemic toxicity of crotoxyphos in vertebrate models have primarily focused on its impact on cholinesterase activity and the resulting clinical and pathological changes.
Cholinesterase Depression and Associated Clinical Signs in Domestic Animals
This compound, like other organophosphates, exerts its primary toxic effect by inhibiting cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). herts.ac.ukfood.gov.uk This inhibition leads to the accumulation of acetylcholine (B1216132) at nerve synapses, causing overstimulation and cholinergic signs. vetlexicon.commdpi.com
Studies in various domestic animals have demonstrated cholinesterase depression following exposure to this compound. In dogs, dietary levels of 15 and 45 ppm for 12 weeks resulted in depression of plasma and red blood cell cholinesterase activity. epa.gov A level of 5 ppm appeared to be a "no effect" level for cholinesterase in dogs in this study. epa.gov In rats, dietary this compound at 750 ppm caused marked brain cholinesterase depression, while levels up to 250 ppm showed no inhibitory effect on brain cholinesterase. epa.gov A "no effect" level of 7 ppm for cholinesterase was suggested for rats based on dietary studies. epa.gov Studies lasting 10 months in rats indicated that feeding at levels of 3.84, 1.92, and 0.77 mg/kg caused inhibition of cholinesterase activity. epa.gov Chicks fed this compound at 800 ppm for one week showed a 50% inhibition of plasma cholinesterase. epa.gov
Domestic animals such as pigs, horses, and adult cattle have exhibited cholinesterase depression during or after treatment with various concentrations of dips and sprays. epa.gov Clinical signs associated with organophosphate poisoning in animals can include salivation, ataxia, depression, constricted pupils, muscle fasciculation, tremors, twitching, pyrexia, restlessness, frequent urination, colic, diarrhea, dyspnea, weakness, paralysis, bradycardia, convulsions, and ultimately, respiratory failure. vetlexicon.com Diarrhea and muscular weakness were observed in some dairy calves sprayed with a 2% emulsion of this compound. epa.gov
The enantiomers of this compound can exhibit variable inhibitory effects on AChE from different species. researchgate.net Studies have shown that the (+)-enantiomer of this compound was more inhibitory to AChE in vivo in Daphnia magna and Japanese medaka, as well as in vitro using electric eel and human recombinant AChEs, compared to the (-)-enantiomer. researchgate.net However, in vitro results with bovine erythrocyte and housefly head AChE showed (+)-profenofos to be more inhibitory, while (-)-crotoxyphos was more active than the (+)-enantiomer. researchgate.net This suggests that toxicodynamic processes like uptake, biotransformation, or elimination may influence enantioselective toxicity in vivo. researchgate.net
Pathological Changes in Tissues and Organs
Microscopic examination of tissues from animals exposed to this compound has been conducted in several studies. In rats fed this compound in the diet up to 750 ppm, microscopic examination of tissues revealed no pathological changes attributable to the compound. epa.gov Similarly, in a 12-week feeding study in dogs at levels up to 45 ppm, microscopic examination of tissues showed no pathological changes that could be attributed to this compound. epa.gov
While some studies on other organophosphates have noted findings like inflammatory cell infiltration in tissues such as the skin, liver, and kidneys, these were not always dose-related and not considered treatment-related in some cases. apvma.gov.au Gross autopsy findings in acute organophosphate poisoning are often non-specific but can include accumulation of fluid in the mouth, lungs, and gastrointestinal tract, hyperemia in the gastrointestinal tract, and pulmonary edema. vetlexicon.com However, specific pathological changes directly and consistently linked solely to this compound exposure at various dose levels in vertebrate models are not extensively detailed in the available information beyond the general observations of no changes in the cited studies. epa.gov
Neurodevelopmental and Reproductive Toxicology Studies
Investigations into the potential neurodevelopmental and reproductive toxicity of this compound are critical for understanding its full toxicological profile.
Assessments of Neurobehavioral Alterations and Cognitive Endpoints
Organophosphate pesticides, including this compound, are known to inhibit acetylcholinesterase, which can lead to neurotoxic effects. herts.ac.ukfood.gov.ukmdpi.com Even minimal exposure to organophosphates during early development, at doses insufficient to cause significant cholinesterase inhibition, can potentially affect neurobehavioral and cognitive function, with effects sometimes becoming evident later in life. mdpi.comnih.gov
While direct studies specifically assessing neurobehavioral alterations and cognitive endpoints solely for this compound are limited in the provided search results, the known mechanism of action as a cholinesterase inhibitor places it within a class of chemicals associated with such effects. Studies on other organophosphates, such as chlorpyrifos (B1668852), have demonstrated that exposure during developmental periods can lead to neurochemical and neurobehavioral changes in animal models, even at low doses. nih.gov These changes can include alterations in locomotor activity and behavioral patterns. lidsen.com Research on other organophosphates also suggests potential links between exposure and cognitive dysfunction. researchgate.net
The assessment of cognitive endpoints in toxicological studies can be complex, requiring reliable methodologies and careful consideration of factors like developmental stage and the specific cognitive domains being evaluated. nih.govnih.gov While the general class of organophosphates is associated with potential neurobehavioral impacts, specific detailed findings on neurobehavioral alterations and cognitive endpoints directly attributable to this compound exposure in controlled studies are not prominently featured in the provided information.
Evaluation of Teratogenicity and Embryonic Development
Teratogenicity refers to the capacity of a chemical agent to cause structural or functional abnormalities in developing organisms. nih.govbiobide.comcolumbia.eduijpsjournal.com The susceptibility of an embryo to teratogenic agents is highly dependent on the timing of exposure during development, particularly during organogenesis. nih.govcolumbia.eduijpsjournal.com
Specific studies evaluating the teratogenicity of this compound and its effects on embryonic development are not detailed in the provided search results. However, some search results mention the broader context of pesticide exposure and potential teratogenic effects on non-target organisms, particularly during embryonic development. researchgate.net Studies on other organophosphates have investigated their potential for teratogenicity and effects on embryonic development in animal models, with findings varying depending on the specific compound, dose, and species. mdpi.comca.gov For instance, a study on chlorpyrifos in mice reported external and skeletal malformations at a high dose, along with a reduction in live fetuses and an increase in resorptions. ca.gov
Without specific studies on this compound teratogenicity in the provided information, it is not possible to detail its direct effects on embryonic development or to label it as a teratogen based on these results.
Reproductive Outcome Assessments (e.g., Abortion Studies)
Assessments of reproductive outcomes in toxicological studies evaluate the potential of a substance to adversely affect reproductive health, including endpoints such as fertility, pregnancy maintenance, and offspring viability. nih.gov
One search result specifically mentions that this compound fed to pregnant cattle failed to produce abortions. epa.gov While this provides one data point regarding a specific reproductive outcome in a particular species, comprehensive reproductive outcome assessments for this compound, such as multi-generation studies or detailed evaluations of other endpoints like fertility, litter size, or offspring survival, are not extensively described in the provided information.
Studies on the broader impact of chemical exposures, including pesticides, on reproductive outcomes in animals and humans have investigated associations with spontaneous abortion and other adverse effects. cabidigitallibrary.orgpsu.edunih.gov For example, studies in pigs have linked over-chlorinated drinking water to an increased number of spontaneous abortions and stillbirths. cabidigitallibrary.org Occupational exposure to pesticides has also been examined in relation to spontaneous abortion risk in veterinary practice. psu.edu However, these studies discuss pesticides as a class or other specific chemicals, not this compound individually.
Genotoxicity and Mutagenicity Assessments
Genotoxicity and mutagenicity assessments are critical for evaluating the potential of a chemical compound to damage genetic material. Such damage can lead to mutations, which may have implications for organismal health and potentially contribute to the development of diseases.
Evaluation of DNA Damage and Mutagenic Potential in Prokaryotic and Eukaryotic Systems
Studies evaluating the genotoxic potential of pesticides often employ a range of test systems, including both prokaryotic (like bacteria) and eukaryotic (like mammalian cells or yeast) models. These systems allow for the assessment of various types of genetic damage, such as gene mutations, chromosomal aberrations, and DNA strand breaks.
Research has indicated that some pesticides can induce gene mutation and DNA damage or chromosomal effects in eukaryotic systems, even when results in prokaryotic systems are negative. researchgate.net this compound has been identified in studies evaluating pesticide genotoxicity using various bioassays. researchgate.net While some compounds show activity only in eukaryotic systems despite negative prokaryotic results, comprehensive testing across different systems is crucial for a thorough understanding of a compound's genotoxic profile. researchgate.net
Prokaryotic and eukaryotic cells possess DNA repair mechanisms, such as the non-homologous end joining (NHEJ) pathway, which are essential for maintaining genome stability by repairing DNA double-stranded breaks. plos.orgxiahepublishing.com In prokaryotes, proteins like Ku and DNA ligases are involved in this process. plos.org Eukaryotic systems also rely on Ku and other proteins like DNA-PKcs for DNA repair. plos.org The interaction of chemicals with these fundamental repair processes can contribute to their genotoxic effects.
Ecotoxicological Impact on Non-Target Organisms and Ecosystems
The application of pesticides like this compound can extend beyond the target organisms, potentially affecting a wide array of non-target species and disrupting ecological processes within various ecosystems. Ecotoxicological studies aim to assess these potential adverse effects.
Aquatic Ecotoxicity: Studies on Invertebrates (e.g., Daphnia magna) and Fish (e.g., Japanese Medaka)
Aquatic ecosystems are particularly vulnerable to pesticide runoff and contamination. Studies on aquatic organisms, such as invertebrates and fish, provide insights into the potential risks posed by this compound in these environments. Standardized tests often utilize species like Daphnia magna (a freshwater crustacean) and various fish species to determine acute and chronic toxicity levels. chemsafetypro.comivami.comecetoc.org
Research on the toxicity of this compound to aquatic species has been conducted. Studies involving brown shrimp (Penaeus aztecus), an estuarine animal, exposed to this compound in flowing seawater showed toxicity. The 48-hour EC50 for brown shrimp was determined to be 0.032 ppm. epa.gov
This compound is a chiral molecule, existing as an isomeric mixture. herts.ac.uk Studies investigating the enantioselective effects of chiral pesticides, including this compound, on acetylcholinesterase (AChE) inhibition in aquatic organisms like Daphnia magna and Japanese medaka (Oryzias latipes) have been conducted. researchgate.net One study found that the (+)-enantiomer of this compound caused greater inhibitory effects on AChE in vivo in Daphnia magna and Japanese medaka compared to the (-)-enantiomer. researchgate.net In vitro results using electric eel and human recombinant AChEs showed that the (-)-crotoxyphos enantiomer was more active in inhibiting the enzyme. researchgate.net
| Organism | Endpoint | Value (ppm) | Exposure Duration | Reference |
| Brown Shrimp | 48-hr EC50 | 0.032 | 48 hours | epa.gov |
| Daphnia magna | AChE Inhibition | (+)-enantiomer > (-)-enantiomer (in vivo) | Not specified | researchgate.net |
| Japanese Medaka | AChE Inhibition | (+)-enantiomer > (-)-enantiomer (in vivo) | Not specified | researchgate.net |
Commercial labels for products containing this compound have included warnings that the product is toxic to fish and wildlife, advising against water contamination. epa.gov
Terrestrial Ecotoxicity: Effects on Beneficial Insects (e.g., Honeybees) and Wildlife (e.g., Avian Species)
Terrestrial ecosystems, including agricultural lands and surrounding areas, can also be impacted by this compound. Beneficial insects, such as pollinators and natural enemies of pests, as well as various wildlife species, can be exposed to pesticides through direct contact, ingestion of contaminated food or water, or contact with residues on plants and in soil. researchgate.netxerces.org
This compound has been shown to be "moderately toxic" to the honeybee (Apis mellifera). epa.gov An LD50 value based on contact exposure for honeybees was reported as 2.26 µ g/bee after a 48-hour exposure period at specific temperature and humidity conditions. epa.gov While honeybees are often used as an indicator species in ecotoxicological testing, the sensitivity can vary among different bee species. researchgate.net
Data on the effects of this compound on wildlife has included acute oral toxicity studies on avian species. The acute oral LD50 for young mallard drakes (Anas platyrhynchos) was reported as 790 mg/kg. epa.gov Studies on chicks reported an LD50 of 111 mg/kg, while for hens, the LD50 was 147 mg/kg. epa.gov A one-week feeding study in chicks at various dietary levels showed that 800 ppm of this compound caused a 50% inhibition of plasma cholinesterase. epa.gov this compound does not appear to induce demyelination of peripheral nerves in chickens. epa.gov
| Organism | Endpoint | Value | Exposure/Conditions | Reference |
| Honeybee (Apis mellifera) | Contact LD50 | 2.26 µ g/bee | 48 hours, 80°F, 65% RH | epa.gov |
| Young Mallard Drake (Anas platyrhynchos) | Acute Oral LD50 | 790 mg/kg | Not specified | epa.gov |
| Chick | Oral LD50 | 111 mg/kg | Not specified | epa.gov |
| Hen | Oral LD50 | 147 mg/kg | Not specified | epa.gov |
| Chick | Plasma ChE Inhibition | 50% inhibition | 800 ppm in diet, 1 week feeding | epa.gov |
Information on the effects of this compound on lower terrestrial organisms has been limited in some reviews. epa.gov
Broader Ecological Implications for Microbial, Fungal, and Plant Communities
Soil ecosystems are complex environments teeming with diverse microbial and fungal communities that play vital roles in nutrient cycling, decomposition, and maintaining soil health. researchgate.netresearchgate.net Pesticides entering the soil can potentially alter the structure and function of these communities. researchgate.netnih.gov
While specific detailed studies on the impact of this compound on microbial, fungal, and plant communities were not extensively available in the provided search results, general principles regarding pesticide effects on these communities can be considered. Pesticides, depending on their chemical properties and persistence, can influence the biodiversity and community structure of soil bacteria and fungi. researchgate.netmdpi.commdpi.com Some studies on other pesticides have shown that they can lead to shifts in the relative abundance of certain microbial genera and impact soil functions like respiration and biomass. researchgate.netmdpi.com The degradation of pesticides in soil can be influenced by microbial activity and soil properties. epa.govmdpi.com
Plants can also be affected by pesticides, although the provided information did not detail specific impacts of this compound on non-target plants. Some pesticides have been shown to have effects on plant growth or other parameters. epa.gov
Ecological implications can extend to complex interactions within the soil food web, including the relationship between bacteria, fungi, and their grazers like nematodes, which influence nutrient cycling and plant growth. researchgate.net Alterations to microbial and fungal communities by pesticides could indirectly affect these interactions and broader ecosystem functions.
Analytical Chemistry Methodologies for Research and Monitoring of Crotoxyphos
Advanced Chromatographic Techniques for Residue and Metabolite Analysis
Chromatographic techniques are fundamental in the analysis of crotoxyphos, providing the necessary separation power to isolate the compound and its related substances from complex matrices.
Gas Chromatography (GC) with Flame Photometric and Alkali Flame Ionization Detection
Gas chromatography (GC) is a widely used technique for the analysis of organophosphorus compounds like this compound. When coupled with selective detectors such as the Flame Photometric Detector (FPD) or Alkali Flame Ionization Detector (AFID), GC offers sensitivity and specificity for phosphorus-containing pesticides. The FPD measures the emission of phosphorus- or sulfur-containing species, and its performance is optimized by adjusting hydrogen and air flows and selecting the appropriate optical filter. epa.gov The Nitrogen-Phosphorus Detector (NPD), also known as AFID, is another detector suitable for organophosphorus compounds. epa.gov
GC methods are employed for the determination of organophosphorus compounds, including this compound, using capillary columns. epa.gov While performance data exist for various organophosphorus chemicals using GC-FPD or GC-NPD, it is often challenging to determine all of them in a single analysis. epa.gov For compound identification, confirmation on a second column or using another qualitative technique like GC/MS (Method 8270) is recommended, provided sensitivity is sufficient. epa.gov
GC-FPD has been utilized in multi-residue pesticide analysis methods. jfda-online.comnih.govresearchgate.net For instance, a method using GC-FPD was developed for the simultaneous identification and quantification of 30 organophosphorus pesticides in perennial Morinda roots, involving a modified QuEChERS extraction and cleanup method. nih.gov This method demonstrated reasonable linearity, with correlation coefficients better than 0.9921, and achieved limits of detection between 0.005 and 0.02 μg/mL. nih.gov Acceptable quantitative recoveries were obtained at different concentration levels. nih.gov
GC coupled with mass spectrometry (GC-MS) is also a powerful technique for the detection of pesticides and metabolites, offering positive confirmation. phenomenex.com GC-MS analytical conditions for parent pesticide analysis typically involve specific oven temperature programs and run times. nih.gov
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution
This compound possesses a chiral carbon substituent of phosphorus, leading to the existence of enantiomers. oup.com High-Performance Liquid Chromatography (HPLC) is a key technique for separating and analyzing these enantiomers, particularly when utilizing chiral stationary phases (CSPs). future4200.comnih.govnih.gov
Successful enantiomeric separation of this compound and other organophosphorus pesticides has been achieved using polysaccharide-based chiral stationary phases, such as Chiralcel OJ columns. oup.comfuture4200.comnih.gov These columns, often used with mobile phases consisting of alkane-alcohol mixtures (e.g., hexane/ethanol or hexane/2-propanol), enable the resolution of enantiomers based on differential interactions with the chiral selector in the stationary phase. oup.comfuture4200.comnih.gov The mechanism of chiral separation involves the formation of transient diastereoisomeric complexes between the enantiomers and the CSP, which are stabilized to different extents by various forces, leading to different retention times. future4200.com
Studies have investigated the effects of mobile phase composition and column temperature on enantiomeric separation. future4200.comnih.gov For this compound, optimal resolution has been reported using specific mobile phase compositions like hexane/2-propanol (95:5, v/v) on a Chiralcel OJ column at room temperature (25°C) with a flow rate of 0.8 mL/min and UV detection at 230 nm. oup.com
The ability to resolve enantiomers using HPLC is important for studying their individual biological activities and environmental fates, as enantiomers of chiral pesticides can exhibit different levels of activity. oup.comresearchgate.net For example, studies have shown enantioselectivity in the inhibition of acetylcholinesterase by this compound enantiomers, with varying results depending on the species and whether the assay is performed in vivo or in vitro. oup.comresearchgate.net
Thin-Layer Chromatography (TLC) in Screening Applications
Thin-Layer Chromatography (TLC) serves as a valuable screening tool in pesticide analysis, including for organophosphorus compounds. epa.govfao.org TLC allows for the rapid separation of compounds based on their differential partitioning between a stationary phase (the TLC plate) and a mobile phase (the solvent). epa.gov
In the context of pesticide residue analysis, TLC can be used for initial screening to quickly assess the presence of certain pesticides in a sample. epa.govfao.org While not as quantitative or specific as GC or HPLC, TLC can be a cost-effective and relatively fast method for handling a large number of samples in screening applications. epa.gov Confirmation of findings from TLC screening typically requires more advanced techniques like GC or HPLC. fao.org TLC has also been used in conjunction with other techniques like HPLC and MS for the isolation and identification of metabolites. apvma.gov.auapvma.gov.au
Emerging Analytical Approaches and Sensor Technologies
Beyond traditional chromatography, other analytical approaches and sensor technologies are being explored for the detection and monitoring of this compound, offering potential advantages in terms of speed, cost, and field applicability.
Enzymatic Inhibition Assays for Cholinesterase Activity Monitoring
Enzymatic inhibition assays, particularly those focusing on cholinesterase activity, are relevant to this compound analysis because organophosphorus pesticides are known to inhibit cholinesterase enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comoecd.org This inhibition is the primary mechanism of toxicity for these compounds. oecd.org
Cholinesterase inhibition assays can be used as a method to detect the presence of organophosphorus pesticides by measuring their inhibitory effect on enzyme activity. mdpi.comoecd.org The Ellman's method is a common spectrophotometric technique used for measuring cholinesterase activity, based on the reaction of thiocholine (B1204863) (a product of acetylcholine (B1216132) hydrolysis by AChE) with DTNB to produce a yellow color that can be quantified. mdpi.comagetds.com
These assays can serve as a screening method for potential exposure to cholinesterase-inhibiting pesticides. mdpi.com Biosensors utilizing cholinesterases have been developed for the detection of organophosphates, offering advantages such as rapid results. mdpi.com While enzymatic inhibition assays can indicate the presence of cholinesterase inhibitors, they may not be specific to this compound alone, as other organophosphates and carbamates also inhibit these enzymes. mdpi.com
Immunoassays for Targeted Compound Detection
Immunoassays represent a class of analytical methods that utilize the specific binding reaction between an antigen (the target compound, e.g., this compound) and an antibody. epa.gov This specificity allows for targeted detection of particular compounds within complex matrices. epa.gov
The detection mechanism in immunoassays relies on the physical and chemical matching between the antibody's binding site and the antigen's molecular structure. epa.gov Immunoassay techniques, such as ELISA (Enzyme-Linked Immunosorbent Assay), have been explored for the detection of organophosphorus pesticides. wpmucdn.com
Spectroscopic and Luminescent Sensor Development for Environmental Matrices
Spectroscopic and luminescent sensors offer promising avenues for the rapid, cost-effective, and selective detection of this compound in environmental samples. These methods often leverage the interaction of this compound with a sensing material, leading to a measurable change in spectroscopic or luminescent properties.
Research has explored the use of luminescent Europium(III) complexes as probes for organophosphorus pesticides, including this compound. One study investigated a luminescent Europium complex based on 7-hydroxy-coumarin-4-acetic acid as a ligand. This complex exhibited an interesting interaction with this compound, where the luminescence of the Eu(III)-7-hydroxy-coumarin-4-acetic acid complex was remarkably enhanced upon the gradual addition of this compound. ekb.eg The limit of detection (LOD) for this compound using this method was determined to be 1.86 µM, with a limit of quantitation (LOQ) of 6.19 µM. ekb.eg
Another study developed a fluorescence sensor using a europium-allyl-3-carboxycoumarin (Eu(III)-ACC) probe for detecting pesticides, including this compound, in water. researchgate.net In this case, the fluorescence of the probe was quenched in the presence of this compound. researchgate.net The LOD for this compound using this time-resolved fluorescence approach was reported as 3.72 µmol/L. researchgate.net
Further investigations into luminescent chemosensors for organophosphorus pesticides have included a new sensor based on a complex of vitamin B1 as a ligand with europium(III) ion. mdpi.com This method, conducted in methanol, also demonstrated luminescence quenching of the Eu(III)–vitamin B1 probe upon increasing the concentration of organophosphorus pesticides, including this compound. mdpi.com
These examples highlight the potential of developing spectroscopic and luminescent sensors for the detection of this compound in environmental matrices, offering advantages in terms of speed and potential for on-site analysis compared to more traditional chromatographic methods.
Methodological Challenges in Environmental and Biological Sample Analysis
Analyzing this compound in environmental and biological samples presents several methodological challenges. These challenges are primarily associated with the complexity of the sample matrices and the need for sensitive and selective detection at trace levels.
Sensitivity, Selectivity, and Matrix Effects in Quantitative Determinations
Achieving adequate sensitivity and selectivity is paramount for the accurate quantitative determination of this compound, which is often present at low concentrations in complex matrices. Matrix effects are a significant challenge in quantitative analysis, particularly when using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). restek.comchromtech.com.au Matrix effects are caused by co-eluting components from the sample matrix that can interfere with the ionization of the analyte in the ion source, leading to signal suppression or enhancement. restek.comchromtech.com.auslideshare.net This can negatively impact the accuracy and precision of the quantitative results. restek.comslideshare.net
Matrix interference, a type of matrix effect, can occur when co-eluting components have similar ions in the MS/MS experiment, potentially leading to false positive or negative identification. restek.com Signal suppression or enhancement, another form of matrix effect, alters the signal intensity of the analyte compared to a pure analytical standard. restek.comchromtech.com.au These effects are dependent on the sample matrix, the target analytes, and the mode of ionization. restek.com
Strategies to mitigate matrix effects include optimizing sample preparation to reduce co-extracted matrix components, using matrix-matched calibration curves, employing internal standards (such as isotopically labelled internal standards), and optimizing chromatographic separation to minimize co-elution. restek.comeurl-pesticides.euchromtech.com.aueuropa.eu While these approaches can compensate for or minimize matrix effects, they may not completely eliminate them. restek.com Increased selectivity through techniques like using specific transitions in MS/MS or improving mass resolution can help minimize matrix interferences, but signal alteration in the ion source may still occur. restek.com
The complexity and variability of environmental and biological matrices, such as food commodities, further exacerbate matrix effects, making it challenging to develop universal analytical methods. eurl-pesticides.euchromtech.com.authermofisher.com
Limitations of Multi-Residue Analytical Systems and Data Comparability
Multi-residue analytical systems are widely used for monitoring pesticide residues as they allow for the simultaneous detection of a large number of analytes in a single analysis. thermofisher.com However, these systems can have limitations when it comes to the analysis of specific compounds like this compound.
Historically, general multi-residue analytical systems used by some regulatory laboratories did not include or effectively detect this compound, requiring special techniques for its detection. epa.gov Challenges in recovery of this compound from certain matrices using standard multi-residue method cleanup procedures, such as Florisil column cleanup, have also been reported. epa.gov While some multi-residue methods for organophosphate residues exist, specific data regarding the recovery of this compound using these general methods may be limited or indicate poor recovery depending on the matrix and elution solvent. epa.gov
Limitations in multi-residue systems can also affect data comparability across different laboratories or studies. Variations in sample preparation protocols, instrumentation, and data processing methods can lead to discrepancies in results, particularly when dealing with challenging analytes or matrices. Ensuring data comparability often requires method standardization, participation in inter-laboratory proficiency testing, and the use of certified reference materials. hpc-standards.com
The inherent variability in sample matrices and the diverse chemical properties of pesticides included in multi-residue screens contribute to the complexity of achieving consistent and comparable results for all target analytes, including this compound.
Agricultural Application Context and Efficacy Research of Crotoxyphos
Efficacy Studies Against Ectoparasite Infestations in Livestock
Research has investigated the efficacy of crotoxyphos against a range of ectoparasites impacting commercially important livestock species. These studies aim to quantify the level of control achieved and understand the duration of protection provided by different applications.
Control of Flies, Ticks, Lice, and Mites on Bovine, Porcine, and Ovine Species
This compound has demonstrated efficacy in controlling various ectoparasites across different livestock species. On cattle, it has been used to control flies, ticks, lice, and chorioptic mange mites. purdue.edu Studies have shown high control rates against cattle ticks, including the southern cattle tick, Boophilus microplus. epa.govupr.edu For instance, this compound at concentrations ranging from 0.015% to 0.49% active ingredient (a.i.) provided an average control exceeding 92% against the southern cattle tick in field trials. upr.eduupr.edu Complete control of winter ticks on cattle and horses has also been reported. epa.gov this compound has also been effective against cattle grubs, reducing infestations by 74% to 96% when applied as a 2% oil formulation. epa.gov Chorioptic mange mites and several biting lice on cattle have been completely controlled for up to 6 weeks. epa.gov
Beyond cattle, this compound has been used to treat pig lice. grazingbestprac.com.au While specific detailed efficacy data for this compound use on ovine species (sheep) was less prominent in the search results compared to bovine and porcine, its historical use on sheep for ectoparasite control is noted. herts.ac.ukepa.gov
Assessment of Residual Efficacy and Field Performance
Residual efficacy, the duration for which an acaricide remains effective after application, is a critical aspect of ectoparasite control. Studies on this compound have assessed its residual performance against various pests. This compound has been shown to provide good residual control of cattle ticks for up to 3 weeks. epa.gov Control of the lone star tick can be achieved for up to 1 week. epa.gov
Field performance studies, conducted under practical farming conditions, are essential to confirm the efficacy observed in controlled settings. Field trials evaluating this compound sprays for the control of the southern cattle tick in Puerto Rico demonstrated high average control across a range of concentrations, with differences in percent control between concentrations and observation days being statistically nonsignificant. upr.eduupr.edu This suggests consistent performance in the field within the tested concentration range.
Data on the residual efficacy against specific ectoparasites is summarized in the table below:
| Ectoparasite | Host Species | Reported Residual Control | Source |
| Cattle Ticks | Cattle | Up to 3 weeks | epa.gov |
| Lone Star Tick | Cattle | Up to 1 week | epa.gov |
| Biting Lice | Cattle | Up to 6 weeks | epa.gov |
| Chorioptic Mange Mites | Cattle | Up to 6 weeks | epa.gov |
Furthermore, this compound has shown ovicidal activity against the eggs of the southern cattle tick, Boophilus microplus. When applied topically, this compound was effective against eggs of different ages, showing significant reduction in hatch rates. researchgate.net At a concentration of 0.5% a.i., it provided substantial ovicidal activity across 1-day-old, 10-day-old, and 20-day-old eggs. researchgate.net
Ovicidal Activity of this compound Against Southern Cattle Tick Eggs
| Egg Age (days) | Concentration (% a.i.) | Reduction in Hatch (%) | Source |
| 1 | 0.125 | 47.2 | researchgate.net |
| 1 | 0.25 | 67.0 | researchgate.net |
| 1 | 0.5 | 86.8 | researchgate.net |
| 10 | 0.125 | 80.6 | researchgate.net |
| 10 | 0.25 | 93.0 | researchgate.net |
| 10 | 0.5 | 90.5 | researchgate.net |
| 20 | 0.125 | ≥94.6 | researchgate.net |
| 20 | 0.25 | ≥94.6 | researchgate.net |
| 20 | 0.5 | ≥94.6 | researchgate.net |
Formulation Science and its Influence on Bioavailability and Effectiveness
The physical and chemical properties of the active ingredient, such as its hydrolysis rate, influence its stability and persistence in different environments and formulations. This compound undergoes hydrolysis, which is more rapid in basic aqueous systems compared to acidic ones. epa.gov This characteristic can impact the stability and residual activity of aqueous formulations.
Different formulations and application methods can lead to variations in bioavailability, which refers to the extent and rate at which the active ingredient is absorbed by the parasite or reaches the site of action. For example, the effectiveness of this compound is dependent on the method of application. epa.gov While the provided search results discuss the importance of formulation science and bioavailability for veterinary drugs and pesticides in general researchgate.netresearchgate.netmsdvetmanual.com, specific detailed research findings directly linking the bioavailability of different this compound formulations to its effectiveness on livestock ectoparasites were not extensively detailed within the search results. However, the existence of various formulations (emulsifiable concentrates, solutions, dusts) suggests that different delivery systems were developed to optimize the application and potential contact or absorption by the target parasites on the animal's hide and hair. The use of oil-based formulations, such as the 2% this compound oil for cattle grubs, indicates that the vehicle can influence the delivery and efficacy against specific pests. epa.gov
Regulatory Science and Policy Analysis Concerning Crotoxyphos
Established International and National Regulatory Tolerances for Residues
Regulatory tolerances, also known as Maximum Residue Limits (MRLs) in many countries, represent the maximum amount of a pesticide residue legally permitted in or on food or feed commodities. These limits are set to ensure that dietary exposure to pesticide residues does not pose an unacceptable risk to consumers. Different countries and regions often have varying pesticide regulations, including different limits for pesticide residues on food. orst.edu Imported crops are typically subject to the regulations of the importing country. orst.edu
In the United States (U.S.), the Environmental Protection Agency (EPA) is responsible for registering pesticides and establishing tolerances for residues that may remain on food. epa.govregulations.gov The U.S. tolerances for Crotoxyphos have been established for meat, fat, and meat by-products of cattle, goats, hogs, and sheep, as well as for milk. epa.gov All these tolerances are set at 0.02 ppm. epa.gov
It is important to note that analytical systems routinely used by some regulatory bodies to monitor pesticide residues in food and feedstuffs may not detect this compound, meaning that the absence of residue data does not necessarily confirm its absence. epa.gov
Scientific Basis for Acceptable Daily Intake (ADI) Derivation and Risk Assessment Philosophies
The Acceptable Daily Intake (ADI) is a crucial toxicological reference value used in dietary risk assessment. It is defined as the estimate of the amount of a pesticide in food or drinking water that can be ingested daily over a lifetime without posing an appreciable health risk to the consumer, based on all known facts at the time of evaluation. chemsafetypro.comfao.org The ADI is typically expressed in milligrams of the chemical per kilogram of body weight per day (mg/kg bw/d). chemsafetypro.com
The ADI is usually derived from the lowest no-observed adverse effect level (NOAEL) identified in long-term animal toxicity studies for the most sensitive toxicological effect in the most sensitive laboratory species. chemsafetypro.comnih.gov A safety or uncertainty factor, commonly 100, is then applied to the NOAEL to account for potential differences between the test species and humans, as well as variations within the human population. chemsafetypro.comnih.gov
Risk assessment philosophies for pesticides aim to determine whether the expected residue levels in commodities, resulting from authorized uses, pose an unacceptable risk to consumers. fao.org This involves combining available residue data with dietary consumption information to estimate potential exposure, which is then compared to toxicological reference values like the ADI and the Acute Reference Dose (ARfD). fao.org The ARfD is an estimate of the amount of a pesticide that can be ingested over a 24-hour period without appreciable health risk. fao.org Consumer risk is generally considered adequately controlled when estimated long-term and short-term dietary intake does not exceed the ADI and ARfD, respectively. fao.org
For this compound, an ADI has not yet been established by the Food and Agricultural Organization/World Health Organization (FAO/WHO). epa.gov
Public Health Perspectives on Pesticide Exposure and Monitoring Gaps
Concerns about the potential adverse effects of pesticide exposure on human health have long been recognized. nih.gov While occupational exposure is a significant route for agricultural workers and pesticide handlers, the general population can be exposed through contaminated food, drinking water, and air. nih.goveuropa.eu
Despite numerous studies on pesticide fate and toxicity, research gaps persist, leading to uncertainties in predicting long-term health and environmental effects. nih.gov Discussions among scientists and the public regarding the real, predicted, and perceived risks of pesticides to human health are ongoing. nih.gov
Furthermore, surveillance systems for pesticide poisoning, particularly in occupational settings, may underestimate the true magnitude of incidents and often lack feedback mechanisms to the affected communities, limiting their ability to take preventive action. pic.int Improving such systems and providing data back to local levels is essential for enhancing public health protection. pic.int
Policy Implications for Sustainable Pesticide Management and Environmental Protection
Policies for sustainable pesticide management aim to minimize the risks and impacts of pesticide use on human health and the environment while ensuring effective pest control. This often involves promoting Integrated Pest Management (IPM) and alternative approaches. europa.eu
International conventions, such as the Rotterdam Convention on the Prior Informed Consent Procedure, play a role in regulating the international trade of certain hazardous chemicals and pesticides to protect human health and the environment. pic.intwho.int
At the national level, policies may include prohibiting the registration of pesticides posing unacceptable risks, expediting the registration of lower-risk alternatives, and implementing measures to protect vulnerable populations. wordpress.com Legislation is crucial for strengthening health and environmental protection in relation to pesticide regulation. wordpress.com
The European Union, for example, has set ambitious targets to reduce the use and risk of chemical pesticides as part of its Farm to Fork strategy, aiming for a 50% reduction by 2030. europa.eueuropa.eu The Common Agricultural Policy (CAP) also supports farmers in the sustainable use of pesticides through various rules and measures, promoting practices that go beyond legal baselines. europa.eu
Effective pesticide management requires coordinated efforts among various ministries and agencies. wordpress.com Policy implementation involves activities such as harmonizing pesticide legislation with regional frameworks, building capacity among stakeholders in pesticide management, and promoting awareness among users about protecting health and the environment. maf.gov.sl
Emerging Research Frontiers and Future Perspectives for Crotoxyphos Studies
Elucidation of Complete Biodegradation Pathways in Diverse Environmental Compartments
Understanding the complete biodegradation pathways of crotoxyphos in various environmental compartments, such as soil, water, and sediment, remains a critical area for future research. While some studies have identified key degradation products in soils, such as dimethylphosphoric acid, cis-hydroxycrotonic acid, and 1-phenylethanol (B42297) epa.gov, a comprehensive understanding of the intermediate steps and the microorganisms involved in different environmental matrices is still developing.
Research indicates that the degradation rate of this compound in soils can be significantly faster than in aqueous systems, with half-lives in tested soils ranging from 2.00 to 71.0 hours compared to 180 to 540 hours in water depending on pH epa.gov. This highlights the significant role of soil microorganisms in its breakdown. Future research needs to focus on identifying the specific microbial communities and the enzymes responsible for the degradation of this compound and its metabolites in various soil types and under different environmental conditions (e.g., temperature, moisture, nutrient availability).
Further elucidation of these pathways is crucial for predicting the persistence and mobility of this compound and its breakdown products in the environment. This knowledge can inform the development of more accurate environmental risk assessments and guide the creation of targeted bioremediation strategies.
Advanced Enantioselective Toxicological and Ecotoxicological Characterization
This compound is a chiral molecule, meaning it exists as different stereoisomers (enantiomers) herts.ac.uk. These enantiomers can exhibit different biological activities and environmental fates. Research has shown enantioselectivity in the inhibition of acetylcholinesterase (AChE) by this compound enantiomers, with the (+)-enantiomer being more inhibitory in vivo in some aquatic species, while the (-)-enantiomer showed greater activity in vitro with electric eel and human recombinant AChEs nih.gov. This reversed direction of enantioselectivity between in vivo and in vitro assays suggests that toxicodynamic processes like uptake, biotransformation, or elimination play a role in the observed differences nih.gov.
Future research should focus on a more advanced enantioselective toxicological and ecotoxicological characterization across a wider range of non-target organisms. This includes investigating the enantioselective effects on different enzyme systems and biological pathways, as well as understanding how environmental factors influence the behavior and toxicity of individual enantiomers. Given that enantioselectivity in the environmental fate and effects of chiral pesticides is increasingly recognized, addressing this knowledge gap for this compound is essential for accurate environmental risk assessments and potentially for the development of less toxic alternatives nih.govresearchgate.netresearchgate.netnih.gov.
Development and Optimization of Bioremediation and Abatement Strategies
The development and optimization of effective bioremediation and abatement strategies for this compound-contaminated environments is a key research frontier. Bioremediation, which utilizes microorganisms or plants to degrade or remove pollutants, is considered a feasible, effective, and environmentally friendly approach for pesticide removal from the environment nih.govtecnoscientifica.com.
Research in bioremediation of organophosphate pesticides, such as chlorpyrifos (B1668852), has shown success using bacterial species and consortia researchgate.netresearchgate.net. Strategies like biostimulation, which involves adding nutrients to enhance the activity of native microorganisms, and bioaugmentation, which involves introducing specific degrading microorganisms, hold promise for this compound. Studies have demonstrated that biostimulation using organic (compost) and inorganic (NPK) fertilizers can enhance the degradation of other pesticides in contaminated soil nih.gov.
Future research should focus on isolating and characterizing microorganisms with high this compound-degrading capabilities, understanding the genetic and enzymatic basis of their activity, and developing optimized bioremediation strategies for different environmental matrices. This includes exploring the potential of microbial consortia and the use of techniques like biostimulation and bioaugmentation to enhance degradation efficiency. The goal is to develop cost-effective and sustainable methods to reduce this compound residues in contaminated areas.
Integration of "New Approach Methodologies" (NAMs) in Toxicological Assessment
The integration of "New Approach Methodologies" (NAMs) in the toxicological assessment of this compound represents a significant future perspective. NAMs encompass a range of in vitro, in chemico, and computational approaches that aim to provide toxicological information while reducing the reliance on traditional animal testing nih.govnc3rs.org.ukilsi.eueuropa.eu.
NAMs have the potential to transform regulatory toxicology by providing more human-relevant data and improving the efficiency of hazard and risk assessment europa.eu. While NAMs are increasingly being used for regulatory decision making for various chemicals, their specific application to compounds like this compound needs further exploration ilsi.eu.
Future research should focus on developing and validating NAMs for assessing the toxicological endpoints relevant to this compound exposure. This could involve using cell-based assays to investigate mechanisms of action, integrating 'omics' technologies to understand complex biological responses, and employing computational models to predict toxicity nc3rs.org.ukdfg.de. The goal is to leverage NAMs to gain a more comprehensive and mechanistic understanding of this compound toxicity, potentially including the differential effects of its enantiomers, in a more efficient and ethical manner.
Exploration of Sustainable Alternatives and Integrated Pest Management (IPM) Strategies
Given the environmental and potential health concerns associated with synthetic pesticides like this compound, the exploration of sustainable alternatives and the integration of this compound into broader Integrated Pest Management (IPM) strategies are crucial future directions. IPM is an ecological approach that combines various control methods, including cultural, biological, and targeted chemical tactics, to manage pest populations while minimizing environmental and health risks researchgate.netresearchgate.netmdpi.comnih.gov.
Future research should focus on identifying and evaluating sustainable alternatives for the pests currently controlled by this compound. This includes exploring the efficacy of biopesticides, such as microbial agents and plant-derived compounds, and investigating the potential of biological control agents researchgate.netresearchgate.net.
Furthermore, research is needed to develop IPM programs that strategically incorporate the use of this compound, if necessary, at reduced rates or in targeted applications, alongside other control methods. This involves understanding pest dynamics, establishing economic thresholds, and utilizing monitoring and decision support systems to minimize pesticide use while maintaining effective pest control nih.gov. The aim is to reduce reliance on conventional chemical pesticides and promote more environmentally friendly and sustainable pest management practices.
Q & A
Q. What are the key chemical and structural properties of Crotoxyphos, and how do they influence its activity as an insecticide?
this compound (CAS 7700-17-6) is an organophosphate insecticide with the molecular formula C₁₄H₁₉O₆P and a molecular weight of 314.27 g/mol. Its structure includes a phosphorothioate group linked to a substituted benzopyran moiety, which is critical for acetylcholinesterase inhibition, a mechanism shared among organophosphates. Structural analysis via NMR and mass spectrometry is essential to confirm purity and identity, particularly due to its sensitivity to hydrolysis under alkaline conditions .
Q. How should researchers design experiments to assess the acute toxicity of this compound in non-target organisms?
Acute toxicity studies should follow OECD Guidelines 423 (Acute Oral Toxicity) or 203 (Fish Toxicity), using standardized test species (e.g., Daphnia magna, zebrafish embryos). Dose-response curves must account for metabolic activation (e.g., using S9 liver fractions) to simulate bioactivation in vivo. Analytical validation via HPLC-MS/MS ensures accurate quantification of this compound and its metabolites (e.g., chlorinated byproducts) in biological matrices .
Q. What are the best practices for synthesizing and characterizing this compound derivatives for structure-activity relationship (SAR) studies?
Synthetic routes should prioritize regioselective phosphorylation of the benzopyran core. Characterization requires multi-technique validation:
- Purity : HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds.
- Structural confirmation : FTIR for phosphoryl (P=O/S) groups and ¹H/³¹P NMR for stereochemical integrity. Stability studies under varying pH and temperature conditions are critical to assess derivative viability .
Advanced Research Questions
Q. How can researchers resolve contradictions in environmental persistence data for this compound across different soil types?
Discrepancies in half-life (t₁/₂) values often arise from soil organic matter (SOM) content and microbial activity. A tiered approach is recommended:
- Laboratory studies : Use OECD 307 (Aerobic/Anaerobic Transformation in Soil) with controlled SOM (e.g., 2% vs. 5%).
- Field validation : Apply isotope-labeled this compound (¹³C or ³²P) to track degradation pathways via LC-QTOF-MS. Statistical models (e.g., ANCOVA) should isolate variables like pH and moisture to explain data variability .
Q. What methodological challenges arise when extrapolating neurotoxicity data from organophosphate class studies to this compound-specific models?
While organophosphates share acetylcholinesterase inhibition, this compound’ unique metabolites (e.g., dimethyl phosphate derivatives) may exhibit off-target effects. Researchers should:
- Use human neuronal SH-SY5Y cells to assess mitochondrial dysfunction (via JC-1 staining) and oxidative stress (ROS assays).
- Compare inhibition kinetics (Km/Vmax) of this compound vs. chlorpyrifos using recombinant acetylcholinesterase isoforms. Cross-species extrapolation requires caution due to interspecies differences in paraoxonase-1 (PON1) activity .
Q. How can advanced chromatographic techniques improve the detection of this compound residues in complex environmental matrices?
Multi-residue analysis in water/sediment samples demands:
- Sample preparation : QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) with graphitized carbon black (GCB) to remove interferents.
- Detection : UPLC-MS/MS with electrospray ionization (ESI⁻) for high sensitivity (LOQ ≤ 0.01 µg/L). Matrix-matched calibration and isotope dilution (e.g., ¹³C-Crotoxyphos) correct for matrix effects .
Q. What strategies are effective for integrating computational toxicology (in silico) with empirical data to predict this compound’ ecological risks?
Combine:
- QSAR models : Use EPI Suite or TEST software to predict biodegradation and bioaccumulation factors.
- Molecular docking : Simulate this compound binding to acetylcholinesterase (PDB ID 1AX8) to prioritize in vitro testing. Validate predictions with microcosm studies assessing community-level impacts (e.g., algal growth inhibition) .
Tables for Key Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 314.27 g/mol | |
| Log P (Octanol-Water) | 3.2 (estimated) | |
| Hydrolysis Half-life (pH 7) | 14 days | |
| Vapor Pressure | 1.2 × 10⁻⁶ mmHg at 25°C |
Table 2: Recommended Analytical Methods for this compound Detection
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
